The Multifaceted Mechanism of Action of FeTMPyP: A Technical Guide
The Multifaceted Mechanism of Action of FeTMPyP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fe(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, or FeTMPyP, is a synthetic metalloporphyrin that has garnered significant scientific interest due to its diverse and potent biological activities. Initially recognized for its catalytic decomposition of reactive oxygen and nitrogen species, its mechanism of action is now understood to be far more complex, encompassing roles as a superoxide (B77818) dismutase mimic, a modulator of DNA secondary structures, and an inhibitor of key cellular enzymes. This technical guide provides an in-depth exploration of the core mechanisms of action of FeTMPyP, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanisms of Action
The biological effects of FeTMPyP are primarily attributed to four interconnected activities:
-
Peroxynitrite Decomposition: FeTMPyP is a highly efficient catalyst for the isomerization of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species, into the far less reactive nitrate (B79036) (NO₃⁻).[1][2][3] This action is considered a major contributor to its protective effects in conditions associated with high nitrosative stress, such as inflammation and ischemia-reperfusion injury.[4][5][6]
-
Superoxide Dismutase (SOD) Mimetic Activity: FeTMPyP mimics the function of the endogenous antioxidant enzyme superoxide dismutase by catalytically converting superoxide radicals (O₂˙⁻) into hydrogen peroxide and molecular oxygen.[1][7] This activity is crucial for mitigating oxidative stress.
-
G-Quadruplex Stabilization and Telomerase Inhibition: FeTMPyP can bind to and stabilize G-quadruplex (G4) structures, which are non-canonical secondary structures found in guanine-rich regions of DNA, notably in telomeres and oncogene promoters.[8][9] This stabilization can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality.[10]
-
Modulation of Cellular Signaling Pathways: By scavenging peroxynitrite and superoxide, FeTMPyP indirectly modulates downstream signaling pathways that are activated by these reactive species. This includes the inhibition of the pro-inflammatory NF-κB pathway and the prevention of DNA damage-induced overactivation of Poly(ADP-ribose) polymerase (PARP).[5][11][12]
Quantitative Data Summary
The efficacy of FeTMPyP across its various mechanisms of action has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Reference |
| Catalytic Rate Constant (k_cat) for Peroxynitrite Isomerization | 2.2 x 10⁶ M⁻¹s⁻¹ | [1] |
| Rate of Superoxide Dismutation | 1.9 x 10⁷ M⁻¹s⁻¹ | [13] |
Table 1: Catalytic Activity of FeTMPyP
| Parameter | Value | Reference |
| Binding Affinity (K_b) to G-Quadruplex DNA | 10⁶ - 10⁷ M⁻¹ | [8] |
| IC₅₀ for Telomerase Inhibition (TMPyP4) | 6.4 µM | [13] |
Table 2: G-Quadruplex Interaction and Telomerase Inhibition
| Study Type | Model | Concentration/Dose | Effect | Reference |
| In vitro | Isolated brain mitochondria | 2.5 µM | Reduced peroxynitrite levels | [4] |
| In vivo | Diabetic mice | 25 mg/kg/day | Reversed nitric oxide-dependent neuropathy | [14] |
| In vivo | Rat model of neuropathic pain | 1 & 3 mg/kg | Reversed behavioral and biochemical deficits | [5] |
| In vivo | Gerbil model of cerebral ischemia | 1 & 3 mg/kg | Reduced neuronal loss and lipid peroxidation | [15] |
| In vivo | Rat model of inflammation | 3-30 mg/kg | Reduced paw edema | [16] |
Table 3: Exemplary In Vitro and In Vivo Effective Concentrations
Catalytic Mechanisms of Action
Peroxynitrite Decomposition
FeTMPyP catalyzes the isomerization of peroxynitrite to nitrate via a two-pathway mechanism. The catalytic cycle involves the iron center cycling between the Fe(III) and Fe(IV) oxidation states.[13][17]
Caption: Catalytic cycle of FeTMPyP-mediated peroxynitrite decomposition.
Superoxide Dismutation
As a superoxide dismutase mimic, FeTMPyP catalyzes the dismutation of superoxide radicals. This process also involves the redox cycling of the central iron atom.[7]
Caption: Catalytic cycle of FeTMPyP as a superoxide dismutase mimic.
Impact on Cellular Signaling Pathways
By reducing the levels of peroxynitrite, FeTMPyP prevents the activation of downstream inflammatory and cell death pathways.
Inhibition of the NF-κB Pathway
Peroxynitrite can activate the pro-inflammatory transcription factor NF-κB by promoting the degradation of its inhibitor, IκBα, through both phosphorylation and nitration.[5][11][15] By scavenging peroxynitrite, FeTMPyP prevents IκBα degradation and subsequent NF-κB activation, leading to a reduction in the expression of inflammatory genes like iNOS, TNF-α, and IL-6.[5]
Caption: FeTMPyP inhibits peroxynitrite-mediated activation of the NF-κB pathway.
Prevention of PARP Overactivation
Peroxynitrite is a potent inducer of DNA single-strand breaks. This DNA damage triggers the activation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[1][4][12] Excessive activation of PARP depletes cellular energy stores (NAD⁺ and ATP), leading to cellular dysfunction and death.[12] FeTMPyP, by preventing peroxynitrite-induced DNA damage, consequently inhibits the overactivation of PARP.[5]
Caption: FeTMPyP prevents peroxynitrite-induced DNA damage and subsequent PARP overactivation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of FeTMPyP's mechanism of action.
Peroxynitrite Scavenging Assay (Fluorometric)
This assay measures the ability of FeTMPyP to reduce peroxynitrite levels in a biological sample, such as isolated mitochondria.[4]
Workflow:
Caption: Workflow for the fluorometric peroxynitrite scavenging assay.
Materials:
-
Isolated mitochondria
-
Mitochondrial assay solution (MAS)
-
Pyruvate and malate
-
FeTMPyP
-
Fluorometric intracellular peroxynitrite assay kit (e.g., from AAT Bioquest)
-
Fluorometer/plate reader
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
In a 96-well plate, incubate mitochondria (e.g., 25 µ g/well ) in MAS containing substrates (e.g., 10 mM pyruvate, 2 mM malate) with or without FeTMPyP (e.g., 2.5 µM) for 1 hour at room temperature.
-
Add the peroxynitrite-sensitive fluorescent dye to each well according to the manufacturer's instructions.
-
Measure the fluorescence intensity at time zero and after 60 minutes using appropriate excitation and emission wavelengths (e.g., λex: 490 nm, λem: 530 nm).
-
Include background controls containing only the scavenger and dye without mitochondria.
-
The reduction in the rate of fluorescence increase in the presence of FeTMPyP indicates its peroxynitrite scavenging activity.
Superoxide Dismutase (SOD) Activity Assay (Colorimetric)
This assay determines the SOD-mimetic activity of FeTMPyP by measuring the inhibition of a superoxide-driven reaction, such as the reduction of nitroblue tetrazolium (NBT) or the auto-oxidation of hematoxylin.
Workflow:
Caption: Workflow for the colorimetric SOD activity assay.
Materials:
-
Superoxide generating system (e.g., xanthine and xanthine oxidase)
-
Superoxide detector (e.g., nitroblue tetrazolium - NBT)
-
FeTMPyP at various concentrations
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.8)
-
Spectrophotometer/plate reader
Procedure:
-
Prepare a reaction mixture containing the buffer, xanthine, and NBT.
-
Add different concentrations of FeTMPyP to the wells of a microplate.
-
Initiate the reaction by adding xanthine oxidase to all wells. This will start the generation of superoxide, which in turn reduces NBT to formazan (B1609692) (a colored product).
-
Incubate the plate at a constant temperature for a set time (e.g., 20 minutes).
-
Measure the absorbance of the formazan product at approximately 560 nm.
-
The SOD-mimetic activity of FeTMPyP is determined by its ability to inhibit the NBT reduction. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of FeTMPyP that causes 50% inhibition).
Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition by compounds like FeTMPyP (or its analog TMPyP4).[2][9][12]
Workflow:
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Materials:
-
Cancer cell line expressing telomerase
-
Lysis buffer (e.g., NP-40 based)
-
FeTMPyP
-
TRAP assay kit (containing TS primer, reverse primer, dNTPs, buffer, Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescent dye (e.g., SYBR Green or a fluorescently labeled primer)
Procedure:
-
Prepare a cell lysate from a telomerase-positive cell line.
-
Incubate aliquots of the cell lysate with a range of FeTMPyP concentrations.
-
Telomerase Extension: Add the TRAP reaction mix, including the TS substrate primer and dNTPs, to the treated lysates. Incubate at ~25°C for 30-40 minutes to allow telomerase to add telomeric repeats to the primer.
-
PCR Amplification: Heat-inactivate the telomerase (e.g., 95°C for 5 minutes). Then, perform PCR using a reverse primer to amplify the extended products. An internal PCR control is typically included.
-
Detection: Separate the PCR products on a polyacrylamide gel. Visualize the characteristic DNA ladder (with 6 base-pair increments) using a fluorescent dye.
-
Quantify the intensity of the telomerase ladder. The reduction in ladder intensity in the presence of FeTMPyP indicates telomerase inhibition. Calculate the IC₅₀ value from the dose-response curve.
G-Quadruplex Stabilization Assays
Several biophysical techniques can be used to assess the interaction of FeTMPyP with G-quadruplex DNA.
-
Circular Dichroism (CD) Spectroscopy: G-quadruplex structures have characteristic CD spectra that differ from other DNA forms. The binding of a ligand like FeTMPyP can induce changes in the CD spectrum, indicating an interaction and potential conformational changes. Thermal melting experiments monitored by CD can show an increase in the melting temperature (Tm) of the G-quadruplex in the presence of FeTMPyP, indicating stabilization.[18][19]
-
UV-Visible (UV-Vis) Spectroscopy: The binding of FeTMPyP to a G-quadruplex can be monitored by changes in the porphyrin's Soret band in the UV-Vis spectrum. A red shift (bathochromic shift) and a decrease in absorbance (hypochromicity) are indicative of binding, often through an end-stacking mode.[20][21]
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay: This is a high-throughput method to screen for G-quadruplex stabilizing ligands. An oligonucleotide that forms a G-quadruplex is labeled with a FRET donor and acceptor pair. In the folded state, the dyes are close, and FRET occurs. Upon melting (unfolding), the dyes move apart, and FRET decreases. A stabilizing ligand like FeTMPyP will increase the melting temperature (Tm) at which this transition occurs.[22][23][24]
Conclusion
FeTMPyP is a remarkable molecule with a complex and multifaceted mechanism of action. Its ability to catalytically neutralize both peroxynitrite and superoxide radicals places it as a potent agent against oxidative and nitrosative stress. This primary antioxidant function underpins its ability to modulate critical downstream signaling pathways involved in inflammation and cell death, such as the NF-κB and PARP pathways. Furthermore, its interaction with G-quadruplex DNA and subsequent inhibition of telomerase highlight its potential as an anti-cancer therapeutic. The in-depth understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and application of FeTMPyP and related compounds in a therapeutic context. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this versatile metalloporphyrin.
References
- 1. Role of Peroxynitrite-Induced Activation of Poly(ADP-Ribose) Polymerase (PARP) in Circulatory Shock and Related Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Peroxynitrite: biochemistry, pathophysiology and development of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Peroxynitrite decomposition catalyst FeTMPyP provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of the peroxynitrite decomposition catalyst, FeTMPyP, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
